molecular formula C8H8N2O4 B044053 5-Hydrazinylbenzene-1,3-dicarboxylic acid CAS No. 121385-69-1

5-Hydrazinylbenzene-1,3-dicarboxylic acid

Cat. No. B044053
M. Wt: 196.16 g/mol
InChI Key: RPVVTFIXGGRKET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and analogs of 5-Hydrazinylbenzene-1,3-dicarboxylic acid often involves reactions with metal ions to form coordination polymers. For example, the reaction of 1-aminobenzene-3,4,5-tricarboxylic acid with Cd(II) and Zn(II) ions results in the formation of new coordination polymers with diverse structures and properties, indicating the synthetic versatility of this chemical class (Shao, Meng, & Hou, 2019).

Molecular Structure Analysis

The molecular structure of coordination polymers derived from 5-Hydrazinylbenzene-1,3-dicarboxylic acid analogs can exhibit various network structures. For instance, the cadmium-based polymer shows a two-dimensional network structure, while the zinc-based polymer also forms a two-dimensional network, albeit with a different arrangement of metal ions and ligands. This diversity in structure is attributed to the different coordination modes offered by the ligands derived from aminobenzoic acid derivatives (Shao, Meng, & Hou, 2019).

Chemical Reactions and Properties

The chemical reactivity of 5-Hydrazinylbenzene-1,3-dicarboxylic acid and its derivatives is highlighted in the formation of coordination polymers and the subsequent investigation of their properties. For example, the coordination polymers exhibit interesting fluorescence properties and thermal stability, demonstrating the potential of these materials in various applications (Shao, Meng, & Hou, 2019).

Future Directions

While specific future directions for 5-Hydrazinylbenzene-1,3-dicarboxylic acid are not mentioned in the search results, dicarboxylic acids have been studied for their potential in enhancing the biodegradation of polycyclic aromatic hydrocarbons . This suggests that 5-Hydrazinylbenzene-1,3-dicarboxylic acid could also be explored in similar contexts.

properties

IUPAC Name

5-hydrazinylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVVTFIXGGRKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378238
Record name 5-hydrazinylbenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydrazinylbenzene-1,3-dicarboxylic acid

CAS RN

121385-69-1
Record name 5-hydrazinylbenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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